molecular formula C9H8N2O3S B12891510 4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)- CAS No. 60084-14-2

4-Thiazolecarboxamide, 2-(5-(hydroxymethyl)-2-furanyl)-

Cat. No.: B12891510
CAS No.: 60084-14-2
M. Wt: 224.24 g/mol
InChI Key: OQCLZQWTNBBAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is an organic compound that features a furan ring, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 5-(hydroxymethyl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to promote the cyclization process.

Another approach involves the use of 5-(hydroxymethyl)furan-2-carboxylic acid as a starting material. This compound can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride can then be reacted with thiosemicarbazide to form the desired thiazole ring.

Industrial Production Methods

In an industrial setting, the production of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-(5-(Carboxy)furan-2-yl)thiazole-4-carboxamide.

    Reduction: 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the thiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential as a drug candidate, particularly in the treatment of diseases where thiazole-containing compounds have shown efficacy.

    Industry: Utilized in the development of new materials, such as polymers and coatings, where its unique chemical structure can impart desirable properties.

Mechanism of Action

The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring suggests potential interactions with nucleic acids or proteins, which could result in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-amine: Similar structure but with an amine group instead of a carboxamide group.

    2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide group.

Uniqueness

2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide is unique due to the combination of the furan and thiazole rings with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

60084-14-2

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C9H8N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4,12H,3H2,(H2,10,13)

InChI Key

OQCLZQWTNBBAKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=NC(=CS2)C(=O)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.